Defluoro Paliperidone

Overview

Description

Defluoro Paliperidone is a chemical compound derived from Paliperidone by the removal of a fluorine atom. Paliperidone itself is an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorder. This compound is significant due to its potential role as an impurity during Paliperidone production or as a metabolite in the body after Paliperidone administration.

Chemical Reactions Analysis

Defluoro Paliperidone, like its parent compound Paliperidone, may undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Defluoro Paliperidone is primarily used in scientific research to understand the properties and behavior of Paliperidone and its impurities. It helps ensure the quality and safety of Paliperidone medications by providing insights into potential side effects and metabolic pathways. Research is ongoing to evaluate its potential side effect profile, including movement disorders and metabolic changes.

Mechanism of Action

The specific mechanism of action of Defluoro Paliperidone is not well understood due to limited research. considering its structural similarity to Paliperidone, it is possible that this compound might have some antipsychotic effects, but likely weaker than the parent compound. Paliperidone’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

Comparison with Similar Compounds

Defluoro Paliperidone is similar to other compounds derived from Paliperidone, such as:

Paliperidone: The parent compound, used as an antipsychotic.

Paliperidone Carboxylate: An impurity with a carboxylate group.

Paliperidone E-oxime: An oxime derivative.

Paliperidone Z-Oxime: Another oxime derivative.

The uniqueness of this compound lies in the absence of a fluorine atom, which may affect its interaction with biological targets compared to Paliperidone .

Biological Activity

Defluoro paliperidone is a derivative of paliperidone, an atypical antipsychotic primarily used in the treatment of schizophrenia and schizoaffective disorder. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article explores its receptor binding affinities, pharmacodynamics, efficacy in clinical settings, and associated case studies.

This compound shares a similar mechanism of action with its parent compound, paliperidone, which is the active metabolite of risperidone. Both compounds primarily exert their effects through:

- Dopamine D2 Receptor Antagonism : This action helps alleviate psychotic symptoms by reducing dopaminergic hyperactivity.

- Serotonin 5-HT2A Receptor Antagonism : This contributes to mood stabilization and reduces side effects commonly associated with dopamine antagonism.

- Adrenergic and Histaminergic Receptor Interaction : this compound also interacts with alpha-adrenergic receptors and H1 histamine receptors, which may influence sedation and metabolic side effects .

2. Pharmacokinetics

This compound exhibits unique pharmacokinetic properties compared to paliperidone:

- Bioavailability : The bioavailability of this compound may be enhanced due to modifications in its chemical structure, potentially leading to improved absorption rates.

- Half-Life : Preliminary studies suggest a half-life comparable to that of paliperidone, estimated at around 23 hours, allowing for once-daily dosing .

3. Efficacy in Clinical Studies

Recent clinical trials have assessed the efficacy of this compound in treating schizophrenia:

Table 1: Efficacy Outcomes from Clinical Trials

| Study Reference | Treatment Group | Relapse Rate (%) | Time to Relapse (days) | Adverse Events (%) |

|---|---|---|---|---|

| This compound | 2.9 | Not Estimable | 70.6 | |

| Paliperidone PP1M | 8.2 | 395 | 67.7 |

In a randomized controlled trial involving Latin American patients, this compound demonstrated a significantly lower relapse rate compared to standard treatments, suggesting it may be more effective in maintaining symptom remission .

4. Case Studies

Several case studies highlight both the therapeutic benefits and potential adverse effects associated with this compound:

- Case Study 1 : A 20-year-old female patient with schizophrenia showed significant improvement in psychotic symptoms after switching from oral olanzapine to this compound. However, she experienced adverse effects including tachycardia and dysphagia, which were managed effectively with procyclidine .

- Case Study 2 : Another patient treated with this compound reported improved quality of life and reduced caregiver burden, although mild sedation was noted as a side effect during the initial treatment phase .

5. Safety Profile

The safety profile of this compound appears favorable but requires careful monitoring:

- Common Adverse Effects : Include sedation, weight gain, and metabolic changes.

- Severe Adverse Events : Rare cases of extrapyramidal symptoms (EPS) have been reported, necessitating dose adjustments or adjunctive therapy .

6. Conclusion

This compound represents a promising advancement in the treatment of schizophrenia with its unique receptor activity profile and favorable efficacy outcomes. While further research is needed to fully elucidate its long-term safety and effectiveness compared to existing therapies, current data suggest it may offer significant benefits for patients struggling with adherence to traditional oral antipsychotics.

Properties

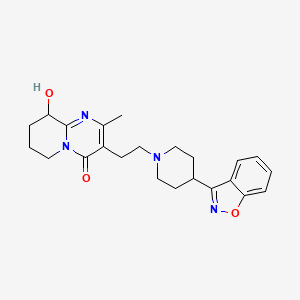

IUPAC Name |

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXLESNKOBLMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.